molecular formula C13H14F2N4 B12226092 4,4-Difluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine

4,4-Difluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine

Cat. No.: B12226092
M. Wt: 264.27 g/mol
InChI Key: NRSAAMVLENADJF-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine is a compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperidine ring substituted with difluoro groups and a pyridopyrimidine moiety, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route includes the reaction of 4,4-difluoropiperidine with 2-methylpyrido[3,4-d]pyrimidine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

4,4-Difluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridopyrimidine derivatives such as:

Uniqueness

4,4-Difluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine is unique due to its specific substitution pattern and the presence of both difluoro and pyridopyrimidine moieties. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C13H14F2N4

Molecular Weight

264.27 g/mol

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)-2-methylpyrido[3,4-d]pyrimidine

InChI

InChI=1S/C13H14F2N4/c1-9-17-11-8-16-5-2-10(11)12(18-9)19-6-3-13(14,15)4-7-19/h2,5,8H,3-4,6-7H2,1H3

InChI Key

NRSAAMVLENADJF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(CC3)(F)F

Origin of Product

United States

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